(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a trifluoromethyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Next, the thiazole intermediate is reacted with 3,4-dimethylbenzaldehyde to introduce the 3,4-dimethylphenyl group. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
The final step involves the formation of the acrylonitrile moiety. This can be achieved through a Knoevenagel condensation reaction between the thiazole intermediate and 3-(trifluoromethyl)benzaldehyde in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or inflammatory disorders.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s thiazole ring and trifluoromethyl group are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-(trifluoromethyl)phenyl)amino)acrylonitrile: Similar structure but with a different position of the trifluoromethyl group.
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
Uniqueness
The unique combination of the thiazole ring, 3,4-dimethylphenyl group, and 3-(trifluoromethyl)phenyl group in (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile provides distinct chemical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3S/c1-13-6-7-15(8-14(13)2)19-12-28-20(27-19)16(10-25)11-26-18-5-3-4-17(9-18)21(22,23)24/h3-9,11-12,26H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBNYENLQXKAPQ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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